4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Beschreibung
4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a synthetic organic compound featuring a cyclohexane backbone with a primary amine group at position 1 and a sulfonyl group at position 4, linked to a 2,6-dichlorophenyl aromatic ring. The hydrochloride salt enhances its solubility in aqueous media, a critical property for pharmaceutical applications.
Eigenschaften
IUPAC Name |
4-(2,6-dichlorophenyl)sulfonylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S.ClH/c13-10-2-1-3-11(14)12(10)18(16,17)9-6-4-8(15)5-7-9;/h1-3,8-9H,4-7,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIKAUBNISJKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, particularly its antimicrobial efficacy, structure-activity relationships (SAR), and relevant case studies that highlight its application in medical research.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHClNOS
- CAS Number : 1823268-71-8
Chemical Structure
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against selected pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Klebsiella pneumoniae | 15.0 |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound suggests that the presence of the dichlorophenyl group enhances its antibacterial activity. Modifications to the sulfonamide moiety and cyclohexane ring can lead to variations in potency and spectrum of activity.
Key Findings from SAR Studies:
- Dichlorophenyl Group : Enhances lipophilicity and membrane penetration.
- Sulfonamide Linkage : Essential for antimicrobial activity; influences binding to bacterial enzymes.
- Cyclohexane Ring : Provides structural stability and affects pharmacokinetics.
Case Studies
Various case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy :
- Inhibition of β-lactamases :
Vergleich Mit ähnlichen Verbindungen
Substituent Variations: Halogen Position and Type
- 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride (CAS 1864051-59-1) Key Differences: Replaces the 2,6-dichlorophenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity may enhance hydrogen-bonding capacity but reduce metabolic stability relative to chlorine . Molecular Weight: 293.79 g/mol (vs. ~333.2 g/mol for the dichloro compound, estimated from formula C₁₂H₁₄Cl₂NO₂S·HCl).
1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine hydrochloride
- Key Differences : Features a difluorophenylmethyl group instead of a sulfonyl-linked dichlorophenyl.
- Impact : The methyl linker reduces electronic effects, while fluorine substitution lowers lipophilicity (ClogP ~1.5 vs. ~3.0 for dichloro-sulfonyl analog). This may favor CNS penetration but reduce protein-binding affinity .
Functional Group Modifications
- Clonidine Hydrochloride (CAS 4205-91-8)
- Key Differences : Contains an imidazoline ring instead of a cyclohexane backbone, with 2,6-dichloro substitution directly on an aniline group.
- Impact : Clonidine is a well-established α₂-adrenergic agonist used for hypertension and ADHD. The rigid imidazoline structure enables precise receptor interaction, whereas the flexible cyclohexane in the target compound may favor alternative targets (e.g., ion channels or enzymes) .
Physicochemical and Pharmacokinetic Properties
| Property | 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine HCl | 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine HCl | Clonidine HCl |
|---|---|---|---|
| Molecular Weight | ~333.2 g/mol | 293.79 g/mol | 266.56 g/mol |
| LogP (Predicted) | ~3.0 (high lipophilicity) | ~2.2 | 1.9 (moderate) |
| Solubility | Moderate (HCl salt) | High (HCl salt) | High (HCl salt) |
| Electron Effects | Strong EWG (sulfonyl + Cl) | Moderate EWG (sulfonyl + F) | EWG (Cl + imidazoline) |
Vorbereitungsmethoden
Synthesis of 2,6-Dichlorophenyl Sulfonyl Intermediate
- Starting Material: 2,6-Dichlorophenol or 2,6-dichlorophenyl derivatives
- Key Reactions: Sulfonylation through sulfonyl chloride intermediates or sulfonation reactions
- Typical Conditions: Use of chlorosulfonic acid or sulfuryl chloride under controlled temperature to introduce the sulfonyl group at the para or ortho position relative to the chlorine substituents
The sulfonylation step is critical and requires careful control of reaction temperature and stoichiometry to avoid over-sulfonation or side reactions.
Coupling with Cyclohexan-1-amine
- Reaction: Nucleophilic substitution where cyclohexan-1-amine attacks the sulfonyl chloride intermediate
- Solvents: Commonly polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF)
- Conditions: Mild base (e.g., triethylamine) to neutralize hydrochloric acid formed during reaction
- Isolation: The product is typically isolated as the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent
Process Optimization and Continuous Synthesis Insights
A relevant patent (CN112920060A) describes a continuous synthesis device and method for 2,6-dichloro-4-aminophenol, a key intermediate structurally related to the target compound. This device and method improve yield and purity by:
- Using a two-stage reactor system (kettle-type reactor for nitration and tower-type reactor for reduction)
- Employing solid-liquid separators and drying towers for purification
- Recycling solvents and catalysts to increase efficiency and reduce waste
- Controlling reaction parameters precisely via flow meters and temperature control
Although this patent focuses on 2,6-dichloro-4-aminophenol, similar principles can be applied to the sulfonylation and amination steps in the preparation of this compound to enhance scalability and reproducibility.
Data Table: Summary of Key Reaction Parameters for Preparation
| Step | Reagents/Reactants | Conditions | Equipment/Notes | Outcome |
|---|---|---|---|---|
| Sulfonylation | 2,6-Dichlorophenol + chlorosulfonic acid | 0-10°C, controlled addition | Stirred reactor, inert atmosphere | 2,6-Dichlorophenyl sulfonyl chloride intermediate |
| Amination | Sulfonyl chloride intermediate + cyclohexan-1-amine + base | Room temperature to 40°C, 2-4 h | Polar aprotic solvent, base present | 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine |
| Salt Formation | Free base + HCl | Room temperature, 1-2 h | Solvent: ethanol or water | Hydrochloride salt, purified by recrystallization |
Research Findings and Considerations
- Purity and Yield: Purity above 95% is achievable with optimized reaction conditions and purification steps.
- Solvent Selection: Choice of solvent impacts reaction rate and product crystallinity; polar aprotic solvents favor amination.
- Temperature Control: Critical during sulfonylation to avoid side reactions and during amination to ensure complete conversion.
- Continuous Processing: Adoption of continuous flow reactors and solid-liquid separation improves throughput and consistency.
- Environmental and Safety: Recycling of solvents and catalysts reduces environmental impact; sulfonyl chlorides require careful handling due to corrosiveness.
Q & A
Q. What are the recommended methodologies for synthesizing 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves sulfonylation of cyclohexan-1-amine derivatives using 2,6-dichlorobenzenesulfonyl chloride under controlled conditions. Key steps include:
- Amine protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during sulfonylation .
- Reaction optimization : Monitor pH (maintain 8–9 with NaHCO₃) and temperature (0–5°C) to minimize side reactions .
- Intermediate characterization : Employ LC-MS for purity analysis and ¹H/¹³C NMR to confirm sulfonyl group attachment and stereochemistry .
Q. How should researchers design experiments to assess the compound’s solubility and stability in aqueous vs. organic solvents?
Methodological Answer:
- Solubility profiling : Use shake-flask methods with HPLC quantification. Test in buffered solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol) .
- Stability studies : Conduct accelerated degradation tests under UV light, heat (40–60°C), and varying pH. Monitor decomposition via TLC and mass spectrometry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Waste disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the optimization of reaction pathways for this compound?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian or ORCA to model sulfonylation transition states and identify energy barriers .
- Reactor design : Simulate batch vs. flow conditions to predict yield improvements. Validate with microreactor experiments .
- Data integration : Apply machine learning to correlate computational predictions (e.g., activation energies) with experimental outcomes .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response standardization : Use IC₅₀/EC₅₀ assays with triplicate measurements and positive controls (e.g., reference inhibitors) .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm receptor/enzyme specificity .
- Meta-analysis : Aggregate data from PubChem and ChEMBL, adjusting for assay variability (e.g., cell line differences) .
Q. How can researchers investigate the compound’s potential as a precursor for radiopharmaceuticals or isotopic labeling?
Methodological Answer:
Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for isolating enantiomers of this compound?
Methodological Answer:
- Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .
- Enantiomeric excess (ee) analysis : Validate via polarimetry and circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity profiles across studies?
Methodological Answer:
- Standardized cell lines : Use ATCC-validated lines (e.g., HEK293, HepG2) to minimize genetic drift effects .
- Mitochondrial vs. nuclear toxicity assays : Differentiate mechanisms using JC-1 staining (apoptosis) and Comet assays (DNA damage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
